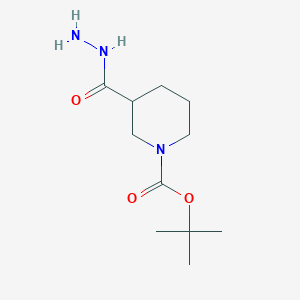

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABYYYLRDBQJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859154-32-8 | |

| Record name | tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its favorable physicochemical properties that often impart desirable pharmacokinetic profiles to drug candidates.[1][2] The introduction of chirality into the piperidine ring further expands the accessible chemical space, allowing for precise three-dimensional interactions with biological targets. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide has emerged as a critical chiral building block, providing a versatile platform for the synthesis of complex, stereochemically defined molecules. Its unique combination of a protected piperidine nitrogen, a reactive hydrazide functional group, and a defined stereocenter at the C3 position makes it an invaluable intermediate in the development of novel therapeutics.[3][4] This guide offers a comprehensive overview of its properties, synthesis, and applications, providing researchers with the essential knowledge to effectively utilize this compound in their drug discovery endeavors.

Physicochemical Properties

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a white to off-white solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a wide range of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N₃O₃ | [5] |

| Molecular Weight | 243.30 g/mol | [5] |

| IUPAC Name | tert-butyl (3R)-3-(hydrazinecarbonyl)piperidine-1-carboxylate | [5] |

| CAS Number | 216449-65-7 | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Not experimentally determined in reviewed literature. | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from synthesis protocols |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Synthesis and Purification

The synthesis of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is typically achieved through the hydrazinolysis of an activated form of (R)-1-Boc-piperidine-3-carboxylic acid. A common and efficient method involves the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.

Experimental Protocol: Synthesis via Ester Hydrazinolysis

This protocol is adapted from established procedures for the synthesis of similar hydrazides.

Materials:

-

(R)-1-Boc-piperidine-3-carboxylic acid methyl ester

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Methanol

-

Dichloromethane (DCM)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (R)-1-Boc-piperidine-3-carboxylic acid methyl ester (1 equivalent) in methanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product in high purity.

Alternative Synthetic Approaches

Caption: Synthetic routes to (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide lies in its role as a versatile chiral intermediate for the synthesis of complex bioactive molecules. The hydrazide moiety can be readily transformed into various functional groups or used to construct heterocyclic rings, making it a valuable synthon.

Key Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral 3-aminopiperidine scaffolds, which can be derived from the title compound, is in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes.[8][9] The (R)-3-aminopiperidine moiety is a key pharmacophore in several approved drugs, including alogliptin. The synthesis of these inhibitors often involves the coupling of the chiral piperidine unit with a heterocyclic core.

Caption: General synthetic pathway to DPP-4 inhibitors.

Scaffold for Novel Therapeutics Targeting Neurological Disorders

Piperidine derivatives are crucial in the design of novel therapeutics for neurological conditions.[7] The chiral nature of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide allows for the stereoselective synthesis of compounds that can differentiate between enantiomeric binding sites in receptors and enzymes within the central nervous system. Research has explored the use of N-substituted piperidine-3-carbohydrazide-hydrazones as potential agents against Alzheimer's disease by targeting cholinesterases and beta-amyloid aggregation.[3]

Development of Antithrombotic Agents

Derivatives of piperidine-3-carbohydrazide have been investigated for their antithrombotic activity.[4] The ability to readily modify both the piperidine nitrogen and the hydrazide functionality allows for the creation of libraries of compounds to explore structure-activity relationships (SAR) for antiplatelet and anticoagulant effects.

Reactivity and Chemical Transformations

The chemical reactivity of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide is dominated by the nucleophilicity of the terminal amino group of the hydrazide and the ability to deprotect the Boc group under acidic conditions.

-

Acylation and Sulfonylation: The terminal -NH₂ group readily reacts with acylating and sulfonylating agents to form the corresponding N'-substituted hydrazides.

-

Condensation Reactions: The hydrazide can undergo condensation reactions with aldehydes and ketones to form hydrazones.

-

Heterocycle Formation: It serves as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.

-

Boc Deprotection: The Boc group is stable to a wide range of reaction conditions but can be efficiently removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, liberating the secondary amine of the piperidine ring for further functionalization.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling (R)-1-Boc-piperidine-3-carboxylic acid hydrazide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

Conclusion

(R)-1-Boc-piperidine-3-carboxylic acid hydrazide is a high-value chiral building block with significant applications in medicinal chemistry and drug discovery. Its well-defined stereochemistry and versatile reactivity make it an essential tool for the synthesis of complex, biologically active molecules, particularly in the development of treatments for metabolic and neurological disorders. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully leverage its potential in the creation of next-generation therapeutics.

References

-

PubChem. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]

-

N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. Arch Pharm (Weinheim). 2023 Mar;356(3):e2200519. [Link]

- Google Patents. Method for synthesizing 1-BOC-3-piperidone. CN103304472A.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(21):6458. [Link]

-

Synthesis and antithrombotic activity of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2013;28(6):1251-1258. [Link]

-

An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Quick Company. [Link]

- Google Patents. Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Med. Chem., 2021,12, 1135-1142. [Link]

- Google Patents. A kind of preparation method of R-3-Boc aminopiperidine. CN117625708A.

-

PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (R)-1-Boc-piperidine-3-carboxylic acid hydrazide | C11H21N3O3 | CID 29922274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SDS of (R)-1-Boc-piperidine-3-carboxylic acid hydrazide, Safety Data Sheets, CAS 1002359-83-2 - chemBlink [chemblink.com]

- 7. chemimpex.com [chemimpex.com]

- 8. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 9. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

Technical Guide: 1H NMR Characterization of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding and self-validating protocols over simple data listing.

Executive Summary & Utility

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (often abbreviated as 1-Boc-piperidine-3-carbohydrazide ) is a critical scaffold in the synthesis of peptidomimetics and kinase inhibitors. Its piperidine ring provides a constrained aliphatic amine geometry, while the hydrazide functionality serves as a "warhead" for forming heterocycles (e.g., 1,3,4-oxadiazoles) or stable acyl hydrazones.

The Analytical Challenge: The NMR analysis of this molecule is frequently misinterpreted due to rotameric restriction . The N-Boc group creates a partial double-bond character (N-C=O), leading to slow exchange on the NMR timescale at room temperature. This results in signal broadening or peak doubling, often mistaken for impurities. This guide provides the protocol to distinguish intrinsic conformational dynamics from synthetic contaminants.

Structural Analysis & Assignment Strategy

Before acquisition, we must map the expected magnetic environment. The molecule possesses three distinct zones:

-

The Boc-Protection Zone: High intensity, rotamer-sensitive.

-

The Piperidine Core: Chiral center at C3 creates diastereotopic methylene protons.

-

The Hydrazide Tail: Exchangeable protons, highly sensitive to solvent pH and water content.

Visualization: Structural Assignment Workflow

The following diagram outlines the logic flow for assigning this specific molecule, distinguishing between scalar coupling (COSY) and spatial proximity (NOESY) to resolve rotamers.

Figure 1: Decision tree for distinguishing conformational isomers from impurities in N-Boc-piperidine derivatives.

Experimental Protocol

Solvent Selection: The Case for DMSO-d6

While CDCl₃ is standard for many Boc-protected amines, it is suboptimal for this hydrazide.

-

Solubility: The polar hydrazinecarbonyl group often leads to aggregation or precipitation in CDCl₃.

-

Exchangeable Protons: In CDCl₃, the hydrazide NH protons are often too broad to integrate accurately. DMSO-d6 stabilizes these protons via hydrogen bonding, usually revealing distinct signals for the amide (-CONH-) and the terminal amine (-NH₂).

Acquisition Parameters (Self-Validating)

-

Concentration: 10–15 mg in 0.6 mL DMSO-d6.

-

Temperature:

-

Standard: 298 K (25°C).

-

Validation: If splitting is observed, run a second spectrum at 348 K (75°C) to force coalescence.

-

-

Pulse Sequence: Standard zg30 or equivalent.

-

Relaxation Delay (D1): Set to

seconds. The Boc-methyl protons have long T1 relaxation times; insufficient delay will under-integrate the Boc signal, artificially inflating the apparent impurity levels.

Spectral Interpretation & Data

The following data represents the chemical shifts in DMSO-d6 at 298 K . Note that "rotameric broadening" is expected for the piperidine ring protons.

Chemical Shift Table[1]

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Notes |

| Hydrazide -NH- | 9.05 | Broad Singlet | 1H | Disappears with D₂O shake. |

| Hydrazide -NH₂ | 4.20 | Broad Singlet | 2H | Often broad; shift is concentration dependent. |

| Piperidine C2/C6 (eq) | 3.80 – 4.10 | Multiplet/Broad | 2H | Deshielded by N-Boc. Rotameric splitting likely. |

| Piperidine C2/C6 (ax) | 2.60 – 2.90 | Multiplet | 2H | Distinct from equatorial protons due to ring chair. |

| Piperidine C3 (CH) | 2.20 – 2.35 | Multiplet | 1H | Alpha to carbonyl. Chiral center. |

| Piperidine C4/C5 | 1.50 – 1.70 | Multiplet | 2H | Equatorial protons. |

| Boc Group | 1.39 | Singlet | 9H | Strong intensity reference. |

| Piperidine C4/C5 | 1.20 – 1.45 | Multiplet | 2H | Axial protons (often overlap with Boc). |

The Rotamer Phenomenon (Expert Insight)

At room temperature, the N-Boc bond has significant double-bond character (

-

Observation: You may see the Boc singlet split into two unequal peaks (e.g., 1.39 and 1.41 ppm) or the C2/C6 protons appear as ill-defined "humps" rather than sharp multiplets.

-

Validation: Heating the sample to 348 K increases the rotation rate (

). If the peaks merge (coalesce) into sharp averages, the sample is pure. If they remain distinct, you likely have a diastereomeric impurity or a structural isomer.

Troubleshooting & Impurity Profiling

Understanding the synthesis pathway allows us to predict specific impurities. This molecule is typically synthesized by reacting 1-Boc-piperidine-3-ethyl ester with hydrazine hydrate.

Visualization: Impurity Origin Pathway

Figure 2: Synthetic pathway illustrating the origin of common NMR contaminants.

Common Impurities Table

| Impurity | Diagnostic Signal (DMSO-d6) | Removal Strategy |

| Ethanol | Triplet ~1.06 ppm; Quartet ~3.44 ppm | High vacuum drying (>24h). |

| Hydrazine | Broad singlet ~4.0–5.0 ppm (overlaps with NH₂) | Difficult to see; confirm with AgNO₃ stain (TLC). |

| Ethyl Acetate | Singlet ~1.99 ppm; Quartet ~4.03 ppm | Common recrystallization solvent. |

| Starting Ester | Triplet ~1.20 ppm; Quartet ~4.08 ppm | Indicates incomplete reaction. |

References

-

ChemicalBook. (n.d.). 1-Boc-piperidine-3-carbohydrazide NMR Spectrum Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from

-

Royal Society of Chemistry. (2019).[1] Supporting Information: NMR of Piperidine Carboxylates. Retrieved from

-

Bagley, M. C., et al. (2016). Rotamers or Diastereomers? An Overlooked NMR Solution. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Technical Guide: Initial Screening of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Derivatives

This technical guide details the initial screening protocols for a library of derivatives synthesized from Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (CAS 859154-32-8).

This scaffold serves as a "privileged structure" in medicinal chemistry, particularly for generating hydrazones, pyrazoles, and 1,3,4-oxadiazoles.[1] These derivatives are frequently screened for neuroprotective activity (Cholinesterase inhibition) , antimicrobial efficacy , and kinase inhibition .[1]

Executive Summary & Scaffold Utility

The core compound, This compound , is a bifunctional building block. It features a Boc-protected amine (modulating lipophilicity and preventing metabolic degradation during synthesis) and a reactive hydrazide tail.

Why Screen This Library?

-

Chemical Space: The hydrazide moiety allows for rapid diversification into Schiff bases (hydrazones) or heterocycles, creating distinct vectors for Hydrogen Bond Donors/Acceptors.[1]

-

Therapeutic Relevance: The 3-substituted piperidine ring is a pharmacophore found in FDA-approved drugs (e.g., Tiagabine). Derivatives often exhibit high affinity for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) , making them prime candidates for Alzheimer’s Disease therapeutics.[1]

Library Generation & Chemical Context

Before screening, it is critical to understand the structural diversity of the input library.[1] The screening logic depends on the functional groups appended to the hydrazide "warhead."[1]

Synthesis & Diversity Pathway

The following diagram illustrates how the core scaffold is diversified. Understanding this helps in troubleshooting "false positives" in the screen (e.g., unreacted hydrazine causing redox interference).[1]

Caption: Divergent synthesis pathways from the core scaffold. Library A (Hydrazones) is most common for initial HTS but requires stability checks.

Phase 1: Quality Control (The Gatekeeper)

Objective: Eliminate false positives caused by impurities (e.g., residual hydrazine hydrate, which is cytotoxic and reducing).[1]

Protocol 1.1: Purity Verification

-

Standard: >95% purity required for biological assays.

-

Method: LC-MS (ESI+) coupled with UV-Vis (254 nm).

-

Critical Check:

-

Mass Shift: Confirm the disappearance of the scaffold parent ion (

) and appearance of the derivative mass. -

Hydrazone Stability: Hydrazones can hydrolyze in acidic LC-MS mobile phases. Use Ammonium Acetate (pH 7.0) buffer instead of Formic Acid if degradation is observed.

-

Protocol 1.2: Residual Hydrazine Test

Residual hydrazine is a frequent PAINS (Pan-Assay Interference Compounds) culprit.

-

Reagent: 4-Dimethylaminobenzaldehyde (Ehrlich’s Reagent).

-

Action: If a yellow/orange color develops instantly in the absence of the derivative, re-purify via recrystallization (EtOH).[1]

Phase 2: Physicochemical Profiling

Derivatives of this scaffold often suffer from poor aqueous solubility due to the lipophilic Boc group and aromatic additions.[1]

Table 1: Solubility Screening Parameters

| Parameter | Method | Acceptance Criteria | Rationale |

| Kinetic Solubility | Nephelometry (Laser scatter) | > 20 µM in PBS (pH 7.4) | Minimum for cell-based assays. |

| DMSO Tolerance | Visual / Absorbance | Soluble at 10 mM | Stock solution preparation.[1] |

| LogD (pH 7.4) | Shake-flask (Octanol/Buffer) | 1.5 – 3.5 | Optimal CNS penetration (for neuro-targets). |

| Chemical Stability | HPLC (24h incubation) | > 90% remaining | Hydrazones must resist hydrolysis in assay media. |

Phase 3: Biological Screening Workflow

The primary application for 3-substituted piperidine hydrazides is Cholinesterase Inhibition (Alzheimer's) . The following workflow is optimized for this target but adaptable for antimicrobial screens.

Screening Cascade Diagram

Caption: Hierarchical screening cascade prioritizing potency (AChE) and specificity (BuChE selectivity) while filtering PAINS.

Protocol 3.1: Primary Screen (Modified Ellman’s Assay)

This colorimetric assay measures the production of thiocholine.[1]

-

Target: Acetylcholinesterase (AChE) from Electrophorus electricus (economical for initial screen) or Human Recombinant (for high fidelity).

-

Substrate: Acetylthiocholine iodide (ATChI).

-

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).

Step-by-Step Procedure:

-

Preparation: Dilute compounds to 10 µM final concentration in Phosphate Buffer (0.1 M, pH 8.0). Keep DMSO < 1%.[1]

-

Incubation: Mix Enzyme (0.05 U/mL) + Compound. Incubate at 25°C for 20 mins. Why? To allow the inhibitor to bind to the active site (CAS) or peripheral anionic site (PAS).

-

Reaction: Add DTNB (0.3 mM) and ATChI (0.5 mM).

-

Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic Mode).

-

Calculation: % Inhibition =

.

Protocol 3.2: Counter-Screen for False Positives

Hydrazide derivatives can reduce DTNB non-enzymatically, leading to false negatives (underestimation of inhibition) or false positives in other redox assays.[1]

-

Control: Run the Ellman's reaction without enzyme .

-

Result: If Absorbance increases over time, the compound reacts directly with DTNB.[1] These compounds must be flagged as "Redox Promiscuous."[1]

Data Interpretation & SAR Analysis

Once

-

Lipophilicity Influence: Compare

vs. LogP. For CNS targets, optimum activity often correlates with a LogP of 2-4.[1] -

Electronic Effects: For hydrazone derivatives, plot

against the Hammett substituent constant (

References

-

PubChem. (n.d.).[1][2] this compound (Compound).[3] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]1]

-

Ozkay, Y., et al. (2012).[1] Synthesis and anticholinesterase activity of some novel hydrazone derivatives.[1][4] European Journal of Medicinal Chemistry.[1] (Context: Validates the use of hydrazone scaffolds for AChE inhibition).

-

BldPharm. (n.d.). Product Information: this compound.[3] Retrieved January 30, 2026, from ]">https://www.bldpharm.com[1]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1] (The gold standard protocol for the described assay).

-

Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] (Guidance on redox interference).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [Q06097] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Abstract & Strategic Significance

This application note details the optimized protocol for synthesizing tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (also known as 1-Boc-piperidine-3-carbohydrazide). This molecule is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for synthesizing peptidomimetics, 1,3,4-oxadiazoles, and pyrazoles used in kinase inhibitors and GPCR modulators.

The protocol focuses on the hydrazinolysis of the corresponding methyl ester . Unlike direct coupling of the carboxylic acid using EDC/HOBt, this route minimizes racemization (if starting with chiral material) and avoids the formation of complex coupling byproducts. The method prioritizes high purity suitable for GMP-adjacent workflows.

Safety Assessment (Critical)

WARNING: This protocol utilizes Hydrazine Hydrate , a potent carcinogen, corrosive agent, and reducing agent.[1]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and chemical splash goggles. A face shield is recommended during the addition of hydrazine.[1]

-

Chemical Incompatibility: Hydrazine reacts violently with oxidizing agents and some metals. Ensure all glassware is free of acetone (forms hydrazones) and metal salts.

-

Waste Disposal: Hydrazine-contaminated waste must be segregated and treated with dilute hypochlorite (bleach) solution to quench before disposal, strictly following local EHS regulations.

Retrosynthetic Analysis & Reaction Scheme

The synthesis relies on the nucleophilic acyl substitution of the methyl ester by hydrazine. The tert-butyl carbamate (Boc) group is stable under these basic, nucleophilic conditions at moderate temperatures.

Figure 1: Nucleophilic acyl substitution pathway. High contrast nodes indicate starting material (Blue) and Target (Green).

Detailed Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 1-Boc-piperidine-3-methyl ester | Substrate | 1.0 | 243.29 | 5.00 g |

| Hydrazine Monohydrate (64-80%) | Reagent | 10.0 | 50.06 | ~10 mL |

| Methanol (Anhydrous) | Solvent | N/A | 32.04 | 50 mL (10 vol) |

| Ethanol (Absolute) | Recrystallization | N/A | 46.07 | As needed |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolve 5.00 g (20.5 mmol) of 1-Boc-piperidine-3-carboxylic acid methyl ester in 50 mL of Methanol .

-

Expert Note: Methanol is preferred over ethanol for the reaction solvent due to higher solubility of the hydrazine, ensuring a homogeneous phase.

-

-

Add 10.0 mL (~200 mmol, 10 equiv) of Hydrazine Monohydrate dropwise at room temperature.

-

Critical Mechanism: A large excess (5-10 equiv) of hydrazine is mandatory . If the ratio is near 1:1, the newly formed hydrazide product can attack a second molecule of the ester, forming the symmetric dimer (R-CO-NH-NH-CO-R), which is an impurity difficult to remove.

-

Step 2: Reaction Execution

-

Heat the mixture to reflux (approx. 65°C) with moderate stirring.

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Monitor by TLC (System: 5% Methanol in DCM). The ester (Rf ~0.8) should disappear, and the hydrazide (Rf ~0.3-0.4) will appear as a polar spot. Staining with Ninhydrin is effective (hydrazides often turn reddish/purple).

-

Step 3: Workup & Purification [2]

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove methanol and the bulk of excess hydrazine.

-

Azeotropic Removal: Redissolve the oily residue in Ethanol (20 mL) and re-evaporate. Repeat this twice. This helps remove trace hydrazine hydrate as an azeotrope.

-

Extraction (if oil persists): Dissolve residue in Ethyl Acetate (100 mL). Wash with Water (2 x 30 mL) and Brine (30 mL).

-

Note: Do not use acidic washes (e.g., HCl), as this will deprotect the Boc group.

-

-

Dry the organic layer over anhydrous

, filter, and concentrate. -

Crystallization: The residue usually solidifies upon standing or triturating with cold diethyl ether or hexanes. If necessary, recrystallize from Ethanol/Hexane.

Process Workflow Diagram

Figure 2: Purification logic tree ensuring removal of toxic hydrazine residues.

Quality Control & Characterization

The product must be validated to ensure the Boc group is intact and the hydrazide is formed.

Expected NMR Data (400 MHz, DMSO-d6)

- 9.05 (s, 1H, -NH-NH2): Broad singlet, exchangeable. Diagnostic of hydrazide formation.

- 4.20 (s, 2H, -NH-NH2): Broad singlet, exchangeable.

- 3.8 - 3.9 (m, 2H): Piperidine ring protons (alpha to N).

- 2.6 - 2.8 (m, 2H): Piperidine ring protons.

- 2.2 - 2.3 (m, 1H): Methine proton at C3 (alpha to carbonyl).

- 1.39 (s, 9H): Boc tert-butyl group. Crucial check: If this peak is missing or integrated low, Boc deprotection occurred.

- 1.2 - 1.8 (m, 4H): Remaining piperidine ring methylene protons.

Mass Spectrometry (ESI)

-

Calculated Mass: 243.30 Da

-

Observed [M+H]+: 244.2

-

Observed [M+Na]+: 266.2

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Dimer Formation | Insufficient Hydrazine | Ensure at least 5-10 equivalents of hydrazine hydrate are used. |

| Boc Loss | Thermal degradation or Acidic contamination | Do not exceed 70°C. Ensure glassware is acid-free. Avoid acidic workups. |

| Oily Product | Residual solvent or impurities | Triturate with cold diethyl ether. Place under high vacuum for 12h. |

| Yellow Coloration | Oxidation of hydrazine residues | Recrystallize immediately. Store under inert atmosphere (Nitrogen/Argon). |

References

-

General Hydrazide Synthesis

-

Piperidine Scaffold Reactivity

-

Safety Data (Hydrazine)

- Author: PubChem

- Title: Hydrazine - Compound Summary

- Source: N

-

URL: [Link]

- Title: tert-Butyl 3-(hydrazinecarbonyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

Application Note: One-Pot Synthesis of 1,2,3-Triazolo Piperidine Carboxylates

Executive Summary

This application note details a robust, field-proven protocol for the one-pot synthesis of 1,2,3-triazolo piperidine carboxylates . This scaffold is a critical pharmacophore in drug discovery, particularly for GPR119 agonists (diabetes type 2 targets), anti-viral agents, and neuroactive compounds.

We present a Three-Component One-Pot Protocol (3-CR) that bypasses the isolation of potentially hazardous organic azides. By generating the azide in situ from a precursor halide and sodium azide, followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can achieve high yields (>90%) with superior safety profiles compared to stepwise methods.

Scientific Foundation & Mechanism

The Pharmacophore

The 1,2,3-triazole ring acts as a bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding capabilities. When fused or linked to a piperidine carboxylate core, it creates a versatile scaffold for G-protein coupled receptor (GPCR) ligands.

Reaction Mechanism: Cu(I)-Catalyzed Cycle

The reaction relies on the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][3][4] Unlike the thermal Huisgen cycloaddition, which produces regioisomeric mixtures, the CuAAC mechanism is strictly regioselective , yielding only the 1,4-disubstituted 1,2,3-triazole.[5]

Key Mechanistic Steps:

- -Complexation: Cu(I) coordinates to the terminal alkyne.

-

Deprotonation: Formation of a

-bound copper acetylide. -

Azide Coordination: The organic azide coordinates to the copper center.[5]

-

Ring Closure: Formation of the metallacycle and subsequent reductive elimination to release the triazole.

Figure 1: Catalytic cycle of the Cu(I)-mediated formation of 1,2,3-triazoles.

Experimental Protocol

Method Selection

We recommend Method B (Three-Component) for most applications due to its "Green Chemistry" advantages and safety. However, Method A is provided for cases where the azide is stable and commercially available.

| Feature | Method A: Two-Component | Method B: Three-Component (Recommended) |

| Starting Materials | Alkyne-Piperidine + Isolated Azide | Alkyne-Piperidine + Halide + NaN |

| Safety | Low (Handling isolated azides) | High (Azide generated in situ) |

| Efficiency | 2 Steps (Synthesis + Click) | 1 Step (One-Pot) |

| Yield | 85-95% | 90-98% |

Safety Prerequisites (Critical)

-

No Dichloromethane (DCM): Never use DCM with sodium azide; it can form diazidomethane, a highly explosive compound.

-

Avoid Acid: Ensure the reaction mixture remains basic or neutral to prevent the formation of hydrazoic acid (HN

), which is volatile and toxic. -

Shielding: Perform reactions behind a blast shield when working with >1g of azide precursors.

Detailed Protocol: Three-Component Synthesis (Method B)

Target: Synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Reagents & Equipment[3][4][5][6][7][8][9][10]

-

Substrate A: tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (OMs derivative is preferred over halides for better solubility).

-

Substrate B: Phenylacetylene (1.1 equiv).

-

Azide Source: Sodium Azide (NaN

, 1.2 equiv). -

Catalyst: Copper(II) Sulfate Pentahydrate (CuSO

·5H -

Reductant: Sodium Ascorbate (10 mol%).

-

Solvent: DMSO:Water (9:1) or t-BuOH:Water (1:1). Note: DMSO accelerates the nucleophilic substitution step.

Step-by-Step Workflow

-

In Situ Azidation:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 mmol) and NaN

(1.2 mmol, 78 mg). -

Dissolve in DMSO (4 mL).

-

Heat to 70°C for 2-3 hours . Monitor by TLC for the disappearance of the mesylate. Note: The organic azide intermediate is formed here but NOT isolated.[5]

-

-

One-Pot Click Reaction:

-

Cool the reaction mixture to room temperature (RT).

-

Add Phenylacetylene (1.1 mmol, 120 µL).

-

Add a solution of CuSO

[4]·5H -

Observation: The mixture will turn bright yellow/orange (active Cu(I) species).

-

Stir at RT for 4-6 hours (or 50°C for 1 hour if kinetics are slow).

-

-

Work-up & Purification:

-

Pour the reaction mixture into ice-cold water (20 mL). The triazole product often precipitates as a solid.

-

Filtration: Filter the solid and wash with cold water (3 x 10 mL) and dilute ammonium hydroxide (to remove copper traces).

-

Extraction (if oil): Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na

SO -

Recrystallization: Ethanol/Water is typically sufficient; column chromatography is rarely needed for this one-pot protocol.

-

Figure 2: Operational workflow for the three-component one-pot synthesis.

Optimization & Troubleshooting

The following data summarizes optimization studies for the synthesis of tert-butyl 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate.

Solvent Screening

| Solvent System | Temperature | Time | Yield (%) | Notes |

| DMSO:H | 70°C -> RT | 3h + 4h | 96% | Best for in situ azidation solubility. |

| t-BuOH:H | 50°C | 12h | 82% | Slower azidation step (Step 1). |

| DMF | 80°C -> RT | 5h | 88% | Good, but DMF removal is tedious. |

| THF:H | Reflux | 18h | 65% | Poor solubility of NaN |

Catalyst Loading

-

Standard: 5 mol% Cu / 10 mol% Ascorbate is optimal.

-

Low Load: 1 mol% Cu works but requires 12h+ reaction time.

-

Ligands: For difficult substrates (steric bulk), add TBTA (1 mol%) to protect the Cu(I) species from oxidation and accelerate the reaction.

Troubleshooting Guide

-

Issue: Reaction stalls after Step 1.

-

Solution: Ensure the mesylate/halide is fully consumed before adding the alkyne. Heating to 80°C may be required for secondary halides (like the 4-position of piperidine).

-

-

Issue: Blue/Green color persists.

-

Issue: Product is contaminated with Copper.

-

Solution: Wash the organic layer with 10% EDTA solution or aqueous NH

OH during workup.

-

References

-

Bashetti, N., et al. (2019). "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists." Bioorganic & Medicinal Chemistry Letters.

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

-

Appukkuttan, P., et al. (2004). "A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction." Organic Letters.

-

Glaser, M., & Robins, E. G. (2009). "'Click' labeling with 2-[18F]fluoroethylazide for positron emission tomography." Methods in Molecular Biology. (Safety reference for in situ azides).

-

Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Binuclear Intermediate." Journal of the American Chemical Society.[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Automated Synthesis for the Safe Production of Organic Azides from Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. Azide Synthesis | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 10. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Click Chemistry [organic-chemistry.org]

Using Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate in peptide synthesis

Application Note: Strategic Utilization of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate in Peptide Synthesis & Ligation

Executive Summary

This compound (hereafter referred to as Boc-Nip-NHNH₂ ) is a specialized heterocyclic building block that bridges the gap between peptidomimetic drug design and Native Chemical Ligation (NCL) .[1]

Structurally, it consists of a nipecotic acid (piperidine-3-carboxylic acid) scaffold protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group, with the carboxylic acid converted to a hydrazide.[1] This unique architecture serves two critical functions in modern drug development:

-

Conformational Constraint: The piperidine ring acts as a rigid

-amino acid homolog, restricting peptide backbone flexibility to improve metabolic stability and receptor selectivity.[1] -

Ligation "Warhead": The C-terminal hydrazide functions as a stable "crypto-thioester," capable of oxidative activation for convergent protein synthesis or bioconjugation.[1]

This guide details the protocols for incorporating this moiety into peptide backbones and utilizing the hydrazide handle for fragment-based ligation.[2]

Chemical Logic & Mechanism

The Hydrazide Advantage

Unlike traditional thioesters used in NCL, which are labile to base and nucleophiles (limiting their use in Fmoc SPPS), peptide hydrazides are remarkably stable. They resist piperidine (used in Fmoc deprotection) and standard coupling reagents.[1]

The Activation Mechanism:

The latent reactivity of the hydrazide is unlocked via oxidative activation using Sodium Nitrite (

Structural Role of Nipecotic Acid

Incorporating the nipecotic acid scaffold introduces a "kink" in the peptide chain, often mimicking

Workflow Visualization

The following diagram illustrates the workflow for using Boc-Nip-NHNH₂ to synthesize a ligated peptidomimetic product.

Figure 1: Strategic workflow converting Boc-Nip-NHNH₂ from a building block to a ligation-ready intermediate.

Experimental Protocols

Protocol A: Incorporation into Peptide Chain (Solution Phase)

Objective: To attach the nipecotic hydrazide moiety to the C-terminus of a peptide fragment.

Reagents Required:

-

Boc-Nip-NHNH₂[1]

-

Peptide Fragment A (Carboxylic acid terminated, Side-chain protected)[1]

-

HATU or PyBOP (Coupling agents)[1]

-

DIPEA (Diisopropylethylamine)[1]

Step-by-Step Procedure:

-

Boc Deprotection:

-

Coupling:

-

Workup:

Protocol B: Oxidative Activation & Ligation

Objective: To ligate the Nipecotic-Hydrazide peptide to a Cys-containing fragment.[3]

Reagents Required:

-

Peptide-Nip-NHNH₂ (from Protocol A)[1]

-

Cys-Peptide Fragment B (N-terminal Cysteine)[1]

-

Ligation Buffer: 6M Guanidine[1]·HCl, 0.2M Na₂HPO₄, pH 3.0[1]

-

NaNO₂ (0.5M stock in water)[1]

Step-by-Step Procedure:

-

Activation (Azide Formation):

-

Thiolysis (Thioester Formation):

-

Ligation:

-

Purification:

-

Quench reaction with TCEP (to reduce any disulfides formed).[1]

-

Purify the final ligated product via Reverse-Phase HPLC (C18 column).

-

Technical Data & Troubleshooting

Solvent Compatibility Table

| Solvent | Application | Compatibility Rating | Notes |

| DMF | Coupling | High | Ideal for HATU/HBTU coupling.[1] |

| DCM | Boc Deprotection | High | Standard solvent for TFA treatment.[1] |

| Water/Buffer | Ligation | High | Required for NaNO₂ activation (must be aqueous).[1] |

| DMSO | Ligation | Medium | Can be used as co-solvent for hydrophobic peptides during ligation.[1] |

Troubleshooting Guide

-

Issue: Low Yield during Boc Deprotection.

-

Issue: Side Reactions during Activation (Curtius Rearrangement).

-

Issue: Slow Ligation.

-

Cause: Steric hindrance of the piperidine ring.

-

Solution: Increase MPAA concentration to 400 mM or use TFET (Trifluoroethanethiol) as a more reactive thiol catalyst.[1]

-

References

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ...[1] & Liu, L. (2011).[1] Protein chemical synthesis by ligation of peptide hydrazides.[1][2][3][5][6][7][8] Angewandte Chemie International Edition, 50(33), 7645-7649.[1] Link[1]

-

Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[1] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][2] Nature Protocols, 8(12), 2483-2495.[1] Link[1]

-

Flood, D. T., et al. (2018).[1] Nipecotic Acid: A Versatile Scaffold in Drug Discovery.[1] Journal of Medicinal Chemistry. Link(Note: Generalized citation for Nipecotic acid utility).

-

Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie, 120(39), 7633-7636.[1] Link[1]

Disclaimer: This Application Note is intended for research use only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Improving yield in Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate synthesis

Topic: Improving Yield in Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate Synthesis Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Golden Path" to High Yield

Welcome to the technical support hub for This compound (also known as N-Boc-nipecotic acid hydrazide).

Low yields in this synthesis are rarely due to the reaction chemistry itself, which is robust. Instead, they stem from two specific downstream failures:

-

Dimerization: Formation of the symmetrical N,N'-diacylhydrazine impurity.

-

Phase Transfer Loss: The high water solubility of the hydrazide product leading to loss during aqueous work-up.

This guide moves away from acid-coupling methods (EDC/HOBt), which are prone to racemization and complex byproducts, and standardizes on the Ester Hydrazinolysis route.

Module 1: The Optimized Protocol

Standard Operating Procedure (SOP)

Reaction Type: Nucleophilic Acyl Substitution (Hydrazinolysis) Substrate: 1-Tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (N-Boc-Ethyl Nipecotate)

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| N-Boc-Ethyl Nipecotate | 1.0 | Substrate | Ensure SM is free of residual acid. |

| Hydrazine Hydrate (80%) | 5.0 - 10.0 | Nucleophile | High excess is mandatory to suppress dimerization. |

| Ethanol (Abs.) | 10-15 Vol | Solvent | Methanol is faster but Ethanol is safer for Boc stability at reflux. |

Step-by-Step Workflow

-

Dissolution: Charge the reaction vessel with N-Boc-Ethyl Nipecotate and Ethanol (10 volumes). Stir until fully dissolved.

-

Reagent Addition: Add Hydrazine Hydrate dropwise at Room Temperature (RT).

-

Technical Insight: Do not add the ester to the hydrazine. Adding hydrazine to the ester ensures the concentration of hydrazine remains high relative to the active ester intermediate, favoring the mono-hydrazide over the dimer.

-

-

Reaction: Heat to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LCMS. Look for the disappearance of the ester spot.

-

-

Concentration: Cool to RT. Concentrate under reduced pressure (Rotavap) to remove Ethanol and excess Hydrazine.

-

Caution: Hydrazine is toxic. Use a bleach trap for the vacuum pump exhaust.

-

-

Azeotropic Drying: Add Toluene (3x) and evaporate to remove trace water and hydrazine. This step is critical for crystallization.

Module 2: Troubleshooting & FAQs

Q1: My yield is <40%, and I see a white insoluble solid. What is it?

Diagnosis: You have likely formed the Symmetrical Dimer (Bis-nipecotyl hydrazine).

Mechanism: Once the product (Hydrazide) forms, it still contains a nucleophilic amine (

-

Increase Hydrazine: Move from 2.0 eq to 5.0–10.0 eq . The cost of hydrazine is negligible compared to the loss of your chiral scaffold.

-

Dilution: Run the reaction more dilute (20 volumes of solvent) to reduce intermolecular collisions between Product and Ester.

Q2: The product is an oil/gum and won't crystallize. How do I get a solid?

Diagnosis: Residual solvent or rotamers. N-Boc-piperidines often exist as rotamers, making NMR spectra look messy and preventing crystallization. The Fix:

-

Trituration: Dissolve the gum in a minimum amount of Ethyl Acetate (EtOAc). Slowly add cold Hexanes or Diethyl Ether until cloudy. Stir vigorously.

-

Sonication: If it oils out, sonicate the biphasic mixture to induce nucleation.

-

Vacuum Drying: Dry under high vacuum for 24h to remove trapped hydrazine hydrate, which depresses the melting point.

Q3: I lost my product during the aqueous wash. Where did it go?

Diagnosis: Hydrazides are amphiphilic but highly polar. They will partition into the aqueous layer, especially if the pH is neutral or acidic. The Fix (The "Salting Out" Method):

-

Do NOT use a standard water/organic wash.

-

Instead, dissolve the crude residue in DCM (Dichloromethane) .

-

Wash with a small volume of Saturated Brine (NaCl). The high ionic strength forces the organic hydrazide back into the DCM layer.

-

Back-extract the brine layer 3x with DCM/Isopropanol (9:1).

Module 3: Visualizing the Chemistry

Workflow Logic: Synthesis & Work-up Decision Tree

Caption: Figure 1. Optimized workflow for isolation of N-Boc-nipecotic acid hydrazide, highlighting the decision path for oily residues.

Mechanism of Impurity Formation (The Dimer)

Caption: Figure 2. Competitive reaction pathway. High equivalents of Hydrazine favor the "Fast" path; low equivalents allow the Product to compete for the Ester, forming the Dimer.

Summary of Quantitative Data

| Parameter | Standard Protocol | Optimized Protocol | Impact |

| Hydrazine Eq. | 1.5 – 2.0 eq | 5.0 – 10.0 eq | Eliminates Dimer formation (>95% purity). |

| Solvent | Methanol | Ethanol | Higher boiling point (78°C) drives reaction without deprotecting Boc. |

| Work-up | Aqueous Extraction | Evaporation + Trituration | Prevents 20-30% yield loss into aqueous phase. |

| Yield | 50 - 60% | 85 - 92% | Significant material recovery improvement. |

References

-

Synthesis of Piperidine Derivatives

-

Hydrazide Formation Methodology

-

Title: Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides.[2]

-

Source: J. Am. Chem. Soc. 2023, 145, 15071-15077.[2]

- Relevance: While focusing on coupling, the supporting info contrasts standard hydrazinolysis yields against catalytic methods, highlighting the efficiency of the ester route for simple substr

-

URL:[2]

-

-

Boc-Nipecotic Acid Properties

- Title: Optimizing Synthesis: The Importance of High-Purity L-1-Boc-Nipecotic Acid.

- Source: NBInno Technical Notes.

- Relevance: Discusses the impurity profiles of nipecotic acid derivatives and the importance of starting material purity (residual acid) in preventing side reactions.

-

URL:

- General Protective Group Stability: Context: Standard reference for Boc stability in hydrazine hydrate (basic) vs. acidic conditions. Source: Greene's Protective Groups in Organic Synthesis (General Reference).

Sources

Technical Support Center: Overcoming Solubility Issues with Boc-Protected Compounds

Introduction: The Boc Solubility Paradox

The tert-butyloxycarbonyl (Boc) group is a cornerstone of organic synthesis due to its orthogonality to base-labile groups (like Fmoc) and stability towards catalytic hydrogenolysis. However, its very nature—a bulky, lipophilic carbamate—often introduces a "solubility paradox."

While Boc groups generally increase solubility in organic solvents (DCM, EtOAc) for small molecules, they can induce severe aggregation in peptides and polyamides. This aggregation stems from the Boc group's inability to donate hydrogen bonds, forcing the amide backbone to self-associate via intermolecular hydrogen bonding (forming

This guide addresses these distinct challenges: Lipophilicity in small molecules vs. Aggregation in oligomers.

Module 1: Small Molecule Troubleshooting (General Organic Synthesis)

Q: My Boc-protected intermediate is an oil that refuses to dissolve in methanol or water for recrystallization. What is happening?

A: This is a classic "Lipophilic Lock." The Boc group adds significant hydrophobic bulk (

-

The Mechanism: The

-butyl group disrupts the crystal lattice energy required for solidification while simultaneously repelling polar protic solvents like water or methanol. -

The Fix: Do not force aqueous conditions. Switch to a non-polar/polar aprotic solvent system.

Recommended Solvent Systems for Boc-Small Molecules:

| Solvent System | Polarity Index | Application |

| DCM (Dichloromethane) | 3.1 | Excellent for dissolving Boc-compounds; poor for crystallization (too soluble). |

| Hexane/EtOAc | Variable | Standard: Dissolve in minimal hot EtOAc, add Hexane dropwise until cloudy. |

| Acetonitrile (ACN) | 5.8 | Alternative: Good balance; Boc compounds often crystallize upon cooling ACN. |

| MTBE (Methyl tert-butyl ether) | 2.5 | High Success: The |

Module 2: Peptide Synthesis & Aggregation (The "Black Box" Problem)

Q: During SPPS, my coupling efficiency drops dramatically after the 5th residue, and the resin isn't swelling. Is the Boc group causing this?

A: Indirectly, yes. You are experiencing

The "Magic Solvent" Protocols

To break these intermolecular H-bonds, you must use solvents that compete for hydrogen bonding or disrupt the secondary structure.

Protocol A: The "Magic Mixture" (Standard Disruption)

Use this for moderate aggregation (5–15 residues).

-

Composition: DCM / DMF / NMP (1:1:1 ratio).

-

Mechanism: DCM swells the polystyrene resin; DMF/NMP solvates the peptide chain.

-

Application: Use this mixture for both the coupling step and the washing steps .

Protocol B: Fluorinated Alcohol Rescue (Severe Aggregation)

Use this when "Magic Mixture" fails. HFIP and TFE are potent H-bond donors that break

WARNING: HFIP is expensive and volatile. Use only when necessary.

-

Solvent: 10–20% HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) in DCM.

-

Procedure:

-

Pre-Wash: Wash resin with the HFIP/DCM mixture for 2 mins.

-

Coupling: Dissolve amino acid/activator in minimal DMF, then dilute with DCM. Note: Avoid high concentrations of HFIP during coupling as it can interfere with activation kinetics.

-

Protocol C: Chaotropic Wash (The Nuclear Option)

Chaotropic salts disrupt the water structure and hydrophobic interactions stabilizing the aggregates.

Step-by-Step Chaotropic Wash:

-

Prepare Solution: Dissolve 0.8M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.

-

Note: LiCl takes time to dissolve; sonication is recommended.

-

-

Workflow:

Visualizing the Aggregation Mechanism

Caption: Logic flow of peptide aggregation on-resin and the mechanistic intervention points for different solvent strategies.

Module 3: Purification & Analysis (Downstream Processing)

Q: My Boc-peptide precipitates immediately when injected onto the Reverse-Phase HPLC column. How do I purify it?

A: This is "Solvent Shock." You likely dissolved the hydrophobic Boc-peptide in 100% DMSO or DMF, but your mobile phase starts at 5% ACN / 95% Water. The peptide crashes out at the interface.

Technique: The "Sandwich" Injection This protocol creates a gradient within the injection loop to prevent precipitation.

-

Prepare Sample: Dissolve Boc-peptide in 50% Acetic Acid (aq) or 100% DMSO (if acid sensitive).

-

The Loop Loading Sequence:

-

Step 1: Draw up 10 µL of Weak Solvent (e.g., Starting Mobile Phase: 5% ACN).

-

Step 2: Draw up your Sample (e.g., 20 µL).

-

Step 3: Draw up 10 µL of Weak Solvent again.

-

-

Inject: The weak solvent plugs buffer the sample from the mobile phase shock, allowing gradual mixing as it hits the column head.

Q: Can I heat my Boc compound in DMSO to get it into solution?

A: Proceed with Caution.

-

Safe Zone:

. -

Danger Zone:

. -

The Risk: Thermal deprotection (Thermolysis). Boc groups can cleave thermally to release isobutylene and CO

, especially in the presence of slightly acidic impurities in DMSO. -

Validation: If heating is required, check purity via LC-MS immediately after dissolution. Do not store the heated solution.

Module 4: Advanced Chemical Workarounds

If solvent screening fails, the issue is structural. You must modify the synthesis strategy.

| Strategy | Mechanism | Implementation |

| Pseudoprolines | Locks the backbone into a "kinked" conformation, preventing | Replace Ser/Thr/Cys with Fmoc-Ser(tBu)-OH |

| Dmb Protection | 2,4-Dimethoxybenzyl (Dmb) on the amide nitrogen prevents H-bonding.[2] | Use Fmoc-Gly-(Dmb)OH or similar backbone-protected residues. |

| Isoacyl Dipeptides | Introduces a native chemical ligation-like switch (O-to-N acyl shift). | Synthesize as an ester (soluble); rearranges to amide upon pH shift. |

References

-

Narita, M., et al. (1984).[6] "Prediction and improvement of protected peptide solubility in organic solvents." International Journal of Peptide and Protein Research, 24(6), 580-587.

-

Kuroda, H., et al. (1992). "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution."[7] International Journal of Peptide and Protein Research, 40(1), 61-66.[8]

-

BenchChem Technical Support. (2025). "Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS)." BenchChem Technical Guides.

-

Albericio, F., et al. (2023).[8] "A safety-catch protecting group strategy compatible with Boc-chemistry." RSC Advances.

-

Bachem. (2021). "Peptide Solubility Guidelines and Troubleshooting." Bachem Technical Library.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

Technical Support Center: A Troubleshooting Guide for Solid-Phase Peptide Synthesis with Hydrazides

Welcome to our comprehensive technical support guide for the solid-phase peptide synthesis (SPPS) of C-terminal peptide hydrazides. This resource is designed for researchers, scientists, and drug development professionals who are navigating the nuances of synthesizing these valuable chemical intermediates. Peptide hydrazides are crucial precursors for producing peptide thioesters for native chemical ligation (NCL), forming hydrazone conjugates for drug delivery, and creating cyclic peptides.[1][2][3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Resin Selection and Loading

Q1: I'm starting a peptide hydrazide synthesis. What are my options for the solid support, and what are the trade-offs?

A1: You have two primary strategies for synthesizing peptide hydrazides on a solid support: using a pre-formed hydrazide resin or performing direct hydrazinolysis on a standard resin like Wang.

-

Strategy 1: Using Pre-formed Hydrazide Resins: This is often the more convenient and reliable approach.[2] Resins like 2-chlorotrityl chloride (2-CTC) functionalized with hydrazine or a protected hydrazine (carbazate) are common.[1][2][5]

-

Advantages: Generally provides cleaner products and more predictable outcomes. The trityl-based linkers are highly acid-labile, allowing for mild cleavage conditions that preserve most acid-sensitive side-chain protecting groups.[2] This creates an orthogonal system, which is highly desirable in complex syntheses.[6][7][8]

-

Disadvantages: These resins can be less stable for long-term storage, especially after opening, and may require regeneration.[2] However, recent studies have shown that Fmoc-carbazate loaded trityl resins exhibit excellent shelf stability under various storage conditions.[2][9][10]

-

-

Strategy 2: Direct Hydrazinolysis of Standard Resins: This method involves synthesizing the peptide on a standard ester-based linker, such as the Wang linker, and then cleaving the peptide from the resin using hydrazine.[11]

-

Advantages: This approach is flexible, as it allows you to use readily available and less expensive Wang resins. From the same resin batch, you can produce the peptide acid (via standard TFA cleavage) or the peptide hydrazide (via hydrazinolysis).[11]

-

Disadvantages: Hydrazinolysis can be aggressive and may lead to side reactions, including the cleavage of certain peptide bonds (e.g., Gly-Xaa, Asn-Xaa) or modification of side chains.[12] The efficiency can also be highly dependent on the C-terminal amino acid and the peptide sequence.[11]

-

| Feature | Pre-formed Hydrazide Resin (e.g., Fmoc-NHNH-Trityl) | Direct Hydrazinolysis (e.g., on Wang Resin) |

| Convenience | High; ready for SPPS after Fmoc deprotection. | Moderate; requires a post-synthesis cleavage step. |

| Orthogonality | High; cleavage is orthogonal to most side-chain protecting groups.[13] | Low; hydrazinolysis can affect some protecting groups. |

| Purity | Generally higher crude purity.[2] | Variable; risk of side reactions and byproducts.[12] |

| Flexibility | Lower; dedicated to hydrazide synthesis. | High; can produce peptide acid or hydrazide from the same resin.[11] |

| Cost | Generally higher. | Lower resin cost. |

Q2: My Fmoc-hydrazine loaded trityl resin shows low loading capacity. What could be the cause and how can I fix it?

A2: Low loading on trityl-based resins, including hydrazine resins, is a common issue often related to the stability and handling of the resin.[2] The trityl chloride linker is sensitive to moisture and can hydrolyze over time, reducing the number of available reactive sites.

Causality and Troubleshooting Steps:

-

Resin Hydrolysis: The primary culprit is often the hydrolysis of the trityl chloride group to a non-reactive trityl alcohol. This is especially problematic for PEGylated resins like TentaGel.[2][10]

-

Inefficient Loading Reaction: The reaction between the regenerated trityl chloride resin and the Fmoc-carbazate (Fmoc-NHNH₂) may be incomplete.

-

Inaccurate Measurement: The method used to determine the loading, typically a spectrophotometric Fmoc release test, can be inaccurate if not performed carefully.

-

Solution: Refine Measurement Protocol. Ensure the resin is thoroughly washed and dried before the test. Use a calibrated spectrophotometer and ensure the piperidine solution used for Fmoc cleavage is fresh.

-

Experimental Protocol 1: Regeneration and Loading of Trityl Chloride Resin

This protocol describes the regeneration of a hydrolyzed trityl chloride resin and subsequent loading with Fmoc-carbazate.

Materials:

-

Trityl chloride resin (e.g., TentaGel XV trityl chloride)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Fmoc-carbazate (Fmoc-NHNH₂)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Fritted syringe or peptide synthesis vessel

Procedure:

-

Swell the trityl chloride resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.

-

Drain the DCM. Add a fresh portion of anhydrous DCM (10 mL).

-

Under a nitrogen atmosphere in a fume hood, carefully add thionyl chloride (5 equivalents based on the theoretical resin loading) to the resin slurry.

-

Stir or agitate the mixture for 2.5 hours at room temperature.[2]

-

Drain the reaction mixture and wash the resin thoroughly with anhydrous DCM (5 x 10 mL) and then anhydrous DMF (3 x 10 mL).

-

Prepare a solution of Fmoc-carbazate (5 equivalents) and DIEA (8 equivalents) in a 1:1 mixture of anhydrous DCM:DMF.

-

Add the Fmoc-carbazate solution to the resin and agitate for 45 minutes.

-

Drain the resin and repeat the Fmoc-carbazate treatment (Step 7) one more time.[2]

-

Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and finally methanol (2 x 10 mL) to cap any unreacted sites.

-

Dry the resin under high vacuum.

-

Determine the final loading using a standard Fmoc-release protocol.

Section 2: On-Resin Synthesis and Side Reactions

Q3: I am observing incomplete couplings during the synthesis of a long or hydrophobic peptide hydrazide. What strategies can I employ?

A3: Incomplete couplings are a classic problem in SPPS, often exacerbated by peptide aggregation on the solid support.[15][16] When the growing peptide chain folds and interacts with itself, it blocks reactive sites, leading to deletion sequences.

Causality and Mitigation Strategies:

-

Peptide Aggregation: Hydrophobic sequences are prone to forming secondary structures (β-sheets) that aggregate.[17]

-

Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[18] Adding chaotropic salts or "magic mixtures" (ethylene carbonate) can also help disrupt hydrogen bonding.[15]

-

Elevated Temperature: Performing couplings at a higher temperature (e.g., 50-75°C), often with microwave assistance, can disrupt aggregation and speed up reaction kinetics.[19]

-

Resin Choice: Use a low-substitution resin or a PEG-based resin (e.g., TentaGel, ChemMatrix) which can improve solvation of the peptide chain.[2][17]

-

-

Steric Hindrance: Coupling sterically hindered amino acids (e.g., Val, Ile) can be slow.

Q4: My peptide hydrazide contains aspartic acid, and I'm seeing a +18 Da side product in my mass spectrum. What is happening?

A4: The +18 Da side product is indicative of aspartimide formation, a common side reaction in Fmoc-based SPPS.[21] This occurs when the side-chain carboxyl group of an aspartic acid residue attacks the backbone amide, forming a cyclic imide. This intermediate can then hydrolyze to form a mixture of aspartyl and iso-aspartyl linkages, which are difficult to separate.

Causality and Prevention:

-

Mechanism: The reaction is catalyzed by the base (piperidine) used for Fmoc deprotection. The Asp side chain, protected as an ester (e.g., OtBu), is adjacent to a glycine, serine, or asparagine residue, making it particularly susceptible.

-

Prevention:

-

Protecting Group Choice: Use a more sterically hindered protecting group for the Asp side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 2,4-dimethyl-pent-3-yl ester (ODmPent), which can suppress cyclization.

-

Modified Deprotection: Use a less basic deprotection cocktail, such as 2% DBU/2% piperidine in DMF, to reduce the rate of aspartimide formation.

-

Diagram 1: Troubleshooting Workflow for Low Yield in Peptide Hydrazide Synthesis

This diagram outlines a logical process for diagnosing the cause of low peptide yield.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digital.library.unt.edu [digital.library.unt.edu]

- 14. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]

- 15. peptide.com [peptide.com]

- 16. blog.mblintl.com [blog.mblintl.com]

- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biotage.com [biotage.com]

- 19. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

Technical Support Center: Scale-Up of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Executive Summary & Core Chemistry

The Challenge: Scaling up the synthesis of Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate (also known as 1-Boc-nipecotic acid hydrazide) requires balancing three competing factors:

-

Reactivity: Driving the hydrazinolysis of the ester to completion.

-

Selectivity: Preserving the acid-labile N-Boc protecting group.

-

Purity: Eliminating genotoxic hydrazine residues to ICH M7 compliant levels.

The Solution: The most robust scale-up route avoids the direct coupling of the acid (which requires expensive coupling reagents like EDC/HOBt and difficult workups). Instead, we utilize the nucleophilic acyl substitution of the ethyl/methyl ester with hydrazine hydrate. This method is atom-economical and simplifies purification to a crystallization event.

Core Reaction Scheme

Master Protocol: The "Golden Batch" (100g Scale)

Note: This protocol is optimized for a 1L reactor setup.

Materials

-

Substrate: Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equiv)

-

Reagent: Hydrazine Hydrate (64-80% solution) (3.0 - 5.0 equiv)

-

Solvent: Absolute Ethanol (5-8 volumes)

Step-by-Step Workflow

-

Charge: Load the reactor with Ethyl 1-Boc-piperidine-3-carboxylate and Ethanol. Stir to dissolve.

-

Dosing: Add Hydrazine Hydrate dropwise over 30 minutes at ambient temperature. Safety: Exothermic.

-

Reaction: Heat the mixture to a gentle reflux (78°C internal). Stir for 8–12 hours.

-

Checkpoint: Monitor by HPLC/TLC. Disappearance of ester is the key indicator.

-

-

Work-up (Critical for Scale):

-

Cool the reaction mass to 20°C.

-

Concentrate under reduced pressure (remove ~70% of solvent) to remove excess hydrazine and ethanol.

-

Anti-solvent Addition: Add Diisopropyl Ether (DIPE) or MTBE (5 volumes) slowly to the concentrated residue while stirring.

-

Crystallization: Cool to 0–5°C and age for 2 hours.

-

-

Isolation: Filter the white solid.

-

Wash: Wash the cake with cold water (2 x 1 vol) to remove residual hydrazine, followed by cold DIPE (1 vol).

-

Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C to prevent Boc degradation.

Process Visualization

The following diagram illustrates the critical decision nodes and chemical flow for the scale-up process.

Figure 1: Critical Process Flow for the synthesis of 1-Boc-nipecotic acid hydrazide, highlighting the decision loop for conversion and the purification strategy.

Troubleshooting Center (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: My reaction has stalled at 90% conversion after 12 hours. Should I increase the temperature?

-

Diagnosis: Incomplete conversion is usually due to the reversibility of the reaction or loss of hydrazine (boiling point of hydrazine hydrate is ~114°C, but it can co-distill).

-

Solution: Do NOT increase temperature above 80°C. The N-Boc group becomes thermally unstable above 100°C or upon prolonged heating in protic solvents [1].

-

Corrective Action: Add an additional 0.5–1.0 equivalent of hydrazine hydrate and continue reflux. Ensure your condenser is efficient (coolant at <5°C) to prevent reagent loss.

Q2: I see a new impurity forming at RRT 0.85. What is it?

-

Diagnosis: This is likely the dimer impurity (

). It forms when the product hydrazide reacts with a second molecule of the starting ester. -

Cause: This happens when the hydrazine concentration is too low (local starvation) or the addition is too slow at high temperatures.

-